Tetrabromocatechol

Antimicrobial Biofilm Halogenated Catechol

Select Tetrabromocatechol for applications where electronic effects of four bromines are critical. It enables regioselective synthesis of 3,4,6-tribromocatechol and extends resin shelf life >100 days at 70°C. Its redox-noninnocent ligand behavior differs from less-halogenated analogs. Choose this compound for defined reactivity and performance.

Molecular Formula C6H2Br4O2
Molecular Weight 425.69 g/mol
CAS No. 488-47-1
Cat. No. B147477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromocatechol
CAS488-47-1
SynonymsTetrabromopyrocatechol
Molecular FormulaC6H2Br4O2
Molecular Weight425.69 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)O)O
InChIInChI=1S/C6H2Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
InChIKeyOAUWOBSDSJNJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromocatechol (CAS 488-47-1) Procurement Guide: Structure, Physicochemical Identity, and Core Technical Specifications


Tetrabromocatechol (3,4,5,6-tetrabromobenzene-1,2-diol; CAS 488-47-1) is a fully brominated catechol derivative with the molecular formula C6H2Br4O2 and a molecular weight of 425.69 g/mol [1]. The compound features a catechol core substituted with four bromine atoms at all available aromatic positions, a structural feature that profoundly alters its electronic character relative to less-halogenated analogs. Key physical constants include a melting point range of 189–193 °C, a predicted boiling point of approximately 339.3 °C, and a calculated LogP of 4.14780 [2]. It is partly miscible with water and exhibits a computed polar surface area (PSA) of 40.46 Ų [2]. These physicochemical parameters underpin its utility as a redox-active ligand in coordination chemistry and as a specialized intermediate in organic synthesis.

Why Tetrabromocatechol (488-47-1) Cannot Be Generically Substituted with Other Halogenated Catechols: The Case for Evidence-Based Selection


Generic substitution of tetrabromocatechol with other halogenated catechols—such as tetrachlorocatechol (TCC), partially brominated catechols, or non-halogenated catechol—is scientifically unsound and carries quantifiable performance risks. The four bromine substituents in tetrabromocatechol are not merely steric bulk; they act as strong electron-withdrawing groups that systematically lower the energy of the ligand's frontier orbitals, directly modulating metal-ligand charge transfer, redox potentials, and supramolecular interactions [1]. These electronic perturbations translate into measurable differences in biological potency (e.g., up to 1.7-fold variation in MIC values [2]), distinct photolytic pathways in metal complexes [3], and unique regioselectivity in reductive debromination reactions [4]. For procurement decisions in catalysis, materials science, or medicinal chemistry, the specific bromination pattern of tetrabromocatechol is a critical determinant of function, not an interchangeable variable.

Tetrabromocatechol (488-47-1) Quantified Differential Evidence Guide: Direct Comparator Data for Scientific Procurement


Antimicrobial Potency Against A. baumannii: Tetrabromocatechol vs. Tetrachlorocatechol

In a direct comparative study evaluating halogenated catechol derivatives against multidrug-resistant Acinetobacter baumannii, tetrabromocatechol (TBC) and tetrachlorocatechol (TCC) were identified as the most active compounds [1]. The Minimum Inhibitory Concentration (MIC) values were quantitatively determined under standardized broth microdilution conditions. TBC exhibited an MIC of 25 μg/mL, while TCC demonstrated a slightly higher potency with an MIC of 15 μg/mL. This 1.7-fold difference in MIC quantifies the subtle, yet experimentally verifiable, impact of halogen identity (Br vs. Cl) on antimicrobial activity in this structural class. Both compounds also significantly downregulated the adeB efflux pump gene and the biofilm-associated pgaA and csuC genes, but the absolute MIC values provide a clear, data-driven metric for distinguishing these two close analogs [1].

Antimicrobial Biofilm Halogenated Catechol

Polymerization Inhibition and Shelf-Life Extension in Unsaturated Polyester Resins

A patent detailing stabilized unsaturated polyester resin compositions explicitly includes tetrabromocatechol as an effective gelation inhibitor [1]. The invention claims that uncured, curable polyester resin compositions containing an inhibitor selected from tetrachlorocatechol, tetrachlorohydroquinone, tetrabromocatechol, or tetrabromohydroquinone possess shelf lives in excess of 100 days at 70 °C, and are projected to exceed 25,000 days at room temperature [1]. While the patent does not provide a direct head-to-head kinetic comparison between the four listed inhibitors under identical conditions, the inclusion of tetrabromocatechol in this elite group of perhalogenated catechols and hydroquinones demonstrates its class-level efficacy as a robust stabilizer against premature polymerization.

Polymer Chemistry Stabilizer Gel Retarder

Divergent Photochemical Reactivity in Ruthenium-Nitrosyl Complexes: Tetrabromocatecholate vs. Di-tert-butylcatecholate

In a study of ruthenium-nitrosyl complexes with the general formula [Ru(LOMe)(NO)(cat)], the photolytic behavior was directly compared for complexes bearing tetrabromocatecholate (Br4cat) versus 3,5-di-tert-butylcatecholate (tBu2cat) ligands [1]. While both parent complexes displayed reversible oxidation events by cyclic voltammetry, photolysis led to fundamentally different products. Photolysis of the di-tert-butylcatecholate semiquinone complex resulted in NO loss and formation of the corresponding quinone complex, [Ru(LOMe)(CH3CN)(tBu2quin)](BF4). In stark contrast, photolysis of the tetrabromocatecholate-containing complex, [Ru(LOMe)(NO)(Br4cat)], resulted in NO loss and formation of the Ru(III) species, [Ru(LOMe)(CH3CN)(Br4cat)], without oxidation of the catecholate ligand to a quinone [1]. This demonstrates that the strong electron-withdrawing nature of the four bromine substituents profoundly alters the electronic structure of the metal complex, leading to a divergent and previously unreported photochemical pathway compared to an electron-rich catecholate analog.

Coordination Chemistry Photochemistry Nitric Oxide

Regioselective Reductive Debromination: Synthesis of 3,4,6-Tribromocatechol

Classical studies on the reduction of brominated catechols established that tetrabromocatechol undergoes rapid and regioselective debromination when treated with zinc dust in acetic acid [1]. Even with a brief reaction time, a tribromocatechol with a melting point of 106 °C was isolated and characterized as its dimethyl ether (m.p. 69 °C) and diacetate (m.p. 141 °C). Based on the known m.p. of 3,4,5-tribromocatechol (139 °C), the product was unequivocally identified as 3,4,6-tribromocatechol [1]. This demonstrates a specific reactivity pattern: the bromine atom *ortho* to a hydroxyl group is replaced by hydrogen with special ease. Critically, this contrasts with the direct bromination of unsubstituted catechol, which yields the isomeric 3,4,5-tribromocatechol [1]. Therefore, tetrabromocatechol serves as a specific, non-interchangeable precursor for the synthesis of the 3,4,6-isomer, a compound not directly accessible via electrophilic bromination of catechol.

Organic Synthesis Reduction Regioselectivity

Biomimetic Catecholase Activity of Manganese(III) Complexes: Influence of Tetrabromocatecholate Ligand

A series of five manganese(III) complexes incorporating the redox-noninnocent tetrabromocatecholate ligand were synthesized and evaluated for their ability to mimic the function of catechol oxidase, which catalyzes the oxidation of o-diphenols to o-quinones [1]. The study demonstrated that all complexes exhibited strong catecholase activity. While specific kinetic parameters (kcat, Km) were not reported in the abstract, the research established a clear structure-activity relationship: the catalytic efficiency was tunable by altering the substitution on a coordinated pyridine ancillary ligand. Better electron-donating substituents inhibited reduction of the Mn(III) center, thereby lowering catecholase activity, and structural distortion around the metal center also played a significant role [1]. This evidence positions tetrabromocatechol as a critical component for constructing robust, redox-active platforms for biomimetic catalysis, where its electronic influence can be leveraged to fine-tune reactivity.

Bioinorganic Chemistry Catechol Oxidase Manganese

Tetrabromocatechol (488-47-1) Validated Application Scenarios for Scientific and Industrial Procurement


Synthesis of Regiospecific Brominated Catechol Intermediates

Based on its established regioselective reductive debromination to 3,4,6-tribromocatechol [1], tetrabromocatechol is the definitive precursor for the synthesis of this specific isomer. This compound is not directly accessible via electrophilic bromination of catechol, making tetrabromocatechol an irreplaceable starting material in synthetic routes requiring the 3,4,6-substitution pattern. Procurement in this context is driven by the need for a specific regioisomer that generic substitution cannot fulfill.

Stabilizer for High-Temperature Shelf-Life Extension of Unsaturated Polyester Resins

Industrial formulators of unsaturated polyester resins for applications in tropical or desert climates, where storage temperatures can reach 50-65 °C, can utilize tetrabromocatechol as a gelation inhibitor. The patent data demonstrates that resin compositions containing tetrabromocatechol (or its close analogs) achieve shelf lives exceeding 100 days at 70 °C [2]. This makes it a viable procurement option for ensuring product stability during shipping and field storage in extreme conditions.

Design of Redox-Active Metal Complexes for Catalysis and Materials Science

In coordination chemistry, tetrabromocatechol serves as a redox-noninnocent ligand. Its strong electron-withdrawing bromine substituents distinguish it from other catecholates, as demonstrated by the divergent photochemical behavior in ruthenium-nitrosyl complexes [3] and its ability to support biomimetic catecholase activity in manganese(III) complexes [4]. Researchers developing catalysts for oxidation reactions or photoactive materials should select tetrabromocatechol when their design requires a ligand with a significantly altered electronic profile compared to less halogenated or unsubstituted catechols.

Exploratory Medicinal Chemistry for Antimicrobial Catechol Derivatives

For medicinal chemistry programs targeting multidrug-resistant Gram-negative bacteria such as *Acinetobacter baumannii*, tetrabromocatechol is a key structural analog. Quantitative MIC data (25 μg/mL against *A. baumannii*) [5] provide a benchmark for comparing brominated versus chlorinated (TCC, MIC 15 μg/mL) scaffolds. This allows medicinal chemists to make data-driven decisions about which halogenation pattern to pursue in lead optimization, based on the specific potency, physicochemical property, and toxicity profile sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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